6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid
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Overview
Description
6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a benzyloxy group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring. These functional groups confer distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Mechanism of Action
Target of Action
This compound is a boronic acid derivative, which are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .
Mode of Action
The compound participates in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
Boronic acid derivatives are generally known for their stability and environmental benignity . These properties can potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be influenced by the presence of other functional groups and the reaction conditions .
Biochemical Analysis
Biochemical Properties
The compound 6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid is known to be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . The compound’s role in this reaction is due to its classification as an organoboron reagent, which are known for their stability, ease of preparation, and environmentally benign nature .
Cellular Effects
For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is primarily understood in the context of the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, being transferred from boron to palladium during the transmetalation process . This leads to the formation of a new carbon-carbon bond .
Metabolic Pathways
Organoboron compounds are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Benzyloxy Group Addition: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing biomolecules for biological studies and drug discovery.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyridine ring and trifluoromethyl group, making it less versatile in certain applications.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the benzyloxy and pyridine moieties.
6-(Methoxy)-5-(trifluoromethyl)pyridin-3-ylboronic Acid: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the benzyloxy group enhances its solubility and stability, while the trifluoromethyl group increases its lipophilicity and metabolic stability. The boronic acid moiety allows for versatile chemical transformations and applications in various fields.
Properties
IUPAC Name |
[6-phenylmethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3NO3/c15-13(16,17)11-6-10(14(19)20)7-18-12(11)21-8-9-4-2-1-3-5-9/h1-7,19-20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKBJOZTEYCPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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